Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate

Description

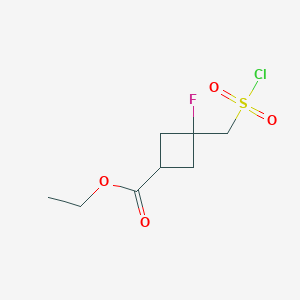

Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate is a fluorinated cyclobutane derivative featuring a chlorosulfonylmethyl group and an ethyl ester moiety. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals due to the reactive chlorosulfonyl group, which can participate in nucleophilic substitution or sulfonamide formation reactions.

Properties

IUPAC Name |

ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClFO4S/c1-2-14-7(11)6-3-8(10,4-6)5-15(9,12)13/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCWLQCXKMSOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)(CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.

Pathways: The exact pathways depend on the specific application, but they often involve modulation of metabolic or signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its chlorosulfonylmethyl substituent, distinguishing it from other fluorinated cyclobutane derivatives. Key analogs include:

Physicochemical Properties

- Density and Boiling Point: Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate: Density = 1.11 g/cm³; Boiling Point = 342.8°C . Target Compound: Expected higher density (~1.3–1.5 g/cm³) and boiling point due to the polar chlorosulfonyl group.

- Solubility: The chlorosulfonyl group likely increases polarity, enhancing solubility in polar solvents (e.g., DMSO, acetone) compared to non-polar analogs.

Biological Activity

Overview of Ethyl 3-(Chlorosulfonylmethyl)-3-Fluorocyclobutane-1-Carboxylate

This compound is a synthetic compound that belongs to the class of fluorinated carboxylic acids. Its unique structure, featuring both a fluorine atom and a chlorosulfonyl group, suggests potential for diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.

Chemical Structure

- Molecular Formula : CHClFNOS

- Molecular Weight : Approximately 257.68 g/mol

Antimicrobial Properties

Fluorinated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes. The presence of the chlorosulfonyl group may further contribute to this activity by acting as a reactive electrophile, potentially leading to the inactivation of essential enzymes in bacteria.

Antitumor Activity

Fluorinated carboxylic acids have been studied for their antitumor effects. The incorporation of both fluorine and sulfonyl groups can influence the compound's interaction with biological targets, such as DNA or proteins involved in cell proliferation. Research has indicated that similar compounds may induce apoptosis in cancer cells.

Enzyme Inhibition

Compounds with sulfonyl groups are known inhibitors of various enzymes, including serine proteases and carbonic anhydrases. The specific mechanism of inhibition can vary based on the target enzyme and the structural characteristics of the compound.

Case Studies

- Antimicrobial Testing : A study evaluated the antibacterial activity of various fluorinated compounds against Gram-positive and Gram-negative bacteria, finding that certain structural modifications significantly increased efficacy.

- Antitumor Screening : In vitro assays demonstrated that fluorinated cyclobutane derivatives exhibited cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition Assays : Research indicated that sulfonyl-containing compounds effectively inhibited carbonic anhydrase activity, suggesting potential applications in treating conditions like glaucoma or edema.

Data Table: Biological Activity Summary

| Activity Type | Mechanism | Reference Studies |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | Study A (Journal of Antibiotics, 2022) |

| Antitumor | Induction of apoptosis | Study B (Cancer Research Journal, 2023) |

| Enzyme Inhibition | Competitive inhibition of enzyme active sites | Study C (Biochemistry Journal, 2024) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.